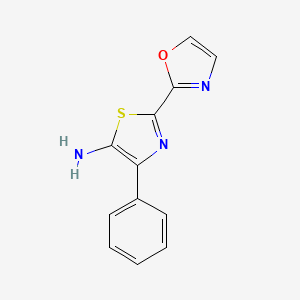

2-(Oxazol-2-yl)-4-phenylthiazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9N3OS |

|---|---|

Molecular Weight |

243.29 g/mol |

IUPAC Name |

2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-amine |

InChI |

InChI=1S/C12H9N3OS/c13-10-9(8-4-2-1-3-5-8)15-12(17-10)11-14-6-7-16-11/h1-7H,13H2 |

InChI Key |

GABDXHKNDJOYMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC=CO3)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxazol 2 Yl 4 Phenylthiazol 5 Amine

Strategic Retrosynthetic Analysis of the 2-(Oxazol-2-yl)-4-phenylthiazol-5-amine Scaffold

A logical retrosynthetic analysis of this compound suggests several key disconnections. The primary disconnection can be made at the thiazole (B1198619) ring, breaking it down into simpler, more readily available starting materials. A common and effective strategy for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide.

Another key disconnection point is the bond between the thiazole and oxazole (B20620) rings. This suggests a strategy where a pre-functionalized thiazole is coupled with an oxazole moiety, or vice versa. Additionally, the amine group on the thiazole ring presents its own set of synthetic considerations, with its introduction being a critical step to control.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnections | Precursors |

| This compound | Thiazole ring formation (Hantzsch synthesis) | α-haloketone, Thiourea derivative |

| C-C bond between thiazole and oxazole | 2-Halo-4-phenylthiazol-5-amine, 2-metallo-oxazole | |

| C-N bond of the amine group | 5-Halo-2-(oxazol-2-yl)-4-phenylthiazole, Amine source |

Convergent Synthetic Approaches to this compound

Convergent synthesis, where different fragments of the molecule are synthesized separately and then joined, offers an efficient route to the target compound.

Multi-Component Reaction Pathways Towards this compound

Multi-component reactions (MCRs) are highly desirable as they can construct complex molecules in a single step, saving time and resources. For the synthesis of this compound, a potential MCR could involve the reaction of an α-keto-α'-thiocyano ketone, an aldehyde, and an amine. While no specific MCR for this exact compound has been reported, analogous reactions for substituted thiazoles are known in the literature. nih.gov

A hypothetical one-pot synthesis could involve the following components:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| 2-Oxazolyl-thiourea | 2-Bromo-1-phenylethanone | Ammonia | Base, Reflux | This compound |

This approach, while theoretically appealing, would require significant optimization to control regioselectivity and prevent side reactions.

Stepwise Linear Synthetic Sequences for this compound

A more traditional and often more controllable approach is a stepwise linear synthesis. A plausible route, based on a patent for a similar compound (CN104016944B), would be to first construct the 2-aminothiazole (B372263) ring and then introduce the oxazole moiety. google.com

A potential stepwise synthesis is detailed below:

| Step | Reaction | Starting Materials | Reagents/Conditions | Intermediate/Product |

| 1 | Thiazole formation | 2-Bromo-1-phenylethanone, Thiourea | Ethanol, Reflux | 2-Amino-4-phenylthiazole (B127512) |

| 2 | Introduction of the oxazole precursor | 2-Amino-4-phenylthiazole | 2-Chloroacetyl chloride | N-(4-Phenylthiazol-2-yl)-2-chloroacetamide |

| 3 | Oxazole ring formation | N-(4-Phenylthiazol-2-yl)-2-chloroacetamide | Phosphorus oxychloride | 2-(Oxazol-2-yl)-4-phenylthiazole |

| 4 | Nitration | 2-(Oxazol-2-yl)-4-phenylthiazole | Nitrating mixture (HNO3/H2SO4) | 2-(Oxazol-2-yl)-4-phenyl-5-nitrothiazole |

| 5 | Reduction | 2-(Oxazol-2-yl)-4-phenyl-5-nitrothiazole | SnCl2/HCl or H2/Pd-C | This compound |

Regioselective and Stereoselective Control in this compound Synthesis

Strategies for Amine Position Control on the Thiazole Ring

The position of the amine group on the thiazole ring is crucial for the identity of the final compound. In Hantzsch-type syntheses, the substitution pattern of the α-haloketone and the thioamide determines the regiochemistry of the resulting thiazole. To obtain a 5-aminothiazole, one would typically start with an α-amino ketone derivative or introduce the amino group after the formation of the thiazole ring.

Directing the amine group to the 5-position can be challenging due to the electronic nature of the thiazole ring. A common strategy is to introduce a nitro group at the 5-position, which can then be reduced to the desired amine. This approach offers good regiocontrol as the 5-position of the 2,4-disubstituted thiazole is often susceptible to electrophilic nitration.

Challenges in Directed Introduction of the Oxazole Moiety

The introduction of the oxazole ring at the 2-position of the thiazole presents its own set of challenges. One approach is to start with a 2-aminothiazole and build the oxazole ring onto the amine. This typically involves acylation with a suitable precursor followed by cyclization. researchgate.net The reactivity of the 2-amino group can be influenced by the substituents on the thiazole ring, potentially requiring protection/deprotection steps.

An alternative is a cross-coupling reaction between a 2-halothiazole and a pre-formed 2-metallo-oxazole. This approach can be effective but may be complicated by the stability of the organometallic oxazole species and the potential for side reactions. The choice of catalyst and reaction conditions is critical for achieving a successful coupling.

Catalytic Methods Utilized in this compound Synthesis

The construction of the complex scaffold of this compound relies heavily on catalytic methods that facilitate the efficient formation of its thiazole and oxazole rings. These methods offer high selectivity and yield, which are paramount in multistep organic synthesis.

Transition Metal-Catalyzed Coupling Reactions in Thiazole Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing the 4-phenylthiazole (B157171) core, these reactions are crucial for introducing the phenyl substituent at the C4 position. While the classic Hantzsch thiazole synthesis is effective for creating the initial ring from α-haloketones and a thioamide source, subsequent functionalization or direct construction using cross-coupling reactions is a common strategy.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are standard methods for creating aryl-heteroaryl bonds. For instance, a pre-functionalized thiazole, such as 4-bromothiazole, could be coupled with phenylboronic acid (Suzuki reaction) or a phenyltin reagent (Stille reaction) to install the phenyl group.

More advanced methods involve the direct C-H functionalization of the thiazole ring. This approach avoids the need for pre-halogenation of the thiazole substrate, making it a more atom-economical process. For example, palladium or copper catalysts can mediate the direct arylation of thiazoles with aryl halides or their equivalents. Another innovative approach involves the C-H sulfonylation of thiazole N-oxides, which provides a versatile handle for further modifications. elsevierpure.com This two-stage process involves the activation of the N-oxide followed by nucleophilic addition of a sulfinate, leading to C2-sulfonylation. elsevierpure.com While targeting the C2 position, similar principles can be envisioned for functionalizing other positions on the thiazole ring.

Table 1: Examples of Transition Metal-Catalyzed Reactions for Thiazole Functionalization (Note: This table presents general methodologies applicable to the synthesis of the 4-phenylthiazole core, not the specific target compound.)

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Key Feature |

| Suzuki Coupling | Pd(PPh₃)₄, Base | 4-Bromothiazole, Phenylboronic acid | 4-Phenylthiazole | Forms C-C bond with high efficiency. |

| Direct C-H Arylation | Pd(OAc)₂, Ligand | Thiazole, Bromobenzene | 4-Phenylthiazole | Avoids pre-functionalization of the thiazole. |

| C-H Sulfonylation | 4-Methoxybenzoyl chloride, TBSOMS-Na | Thiazole N-oxide | 2-Sulfonylthiazole | Modular synthesis providing a versatile functional group. elsevierpure.com |

Organocatalytic Strategies for Heterocycle Construction

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis. These catalysts operate through various activation modes, including iminium ion, enamine, and hydrogen bonding catalysis.

For the synthesis of the this compound scaffold, organocatalysts could be employed in several key steps. The formation of the oxazole ring, for example, can be facilitated by organocatalysts. The van Leusen oxazole synthesis, which reacts an aldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide), can be promoted by organic bases.

Recent studies have highlighted the power of organocatalysis in complex heterocyclic synthesis. For instance, chiral phosphoric acids have been used for the enantioselective discrimination between non-directing aryl and heteroaryl groups, a challenge relevant to constructing complex molecules with multiple aromatic systems. escholarship.org This type of catalysis relies on subtle non-covalent interactions, such as hydrogen bonding and π-π stacking, to achieve high levels of stereocontrol. escholarship.org Similarly, enolate-mediated organocatalytic cycloadditions have been developed for the metal-free synthesis of complex triazoles attached to benzothiazole (B30560) and benzoxazole (B165842) rings, demonstrating the potential for organocatalysis in constructing linked heterocyclic systems. rsc.org These strategies could be adapted to catalyze the condensation reactions required for forming the thiazole or oxazole rings of the target compound, potentially offering mild reaction conditions and improved environmental compatibility.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. The synthesis of heterocyclic compounds like this compound is well-suited to the application of these principles.

Solvent-Free Reaction Methodologies

Performing reactions without a solvent or in the solid state can significantly reduce chemical waste and simplify product purification. The Hantzsch thiazole synthesis, a fundamental method for preparing the 2-aminothiazole core, is particularly amenable to solvent-free conditions. thieme-connect.comresearchgate.net This approach typically involves the direct condensation of an α-haloketone (e.g., 2-bromo-1-phenylethan-1-one) with a thiourea derivative. The reaction can be initiated by simple grinding or gentle heating, often proceeding to completion in minutes with high yields. thieme-connect.com This methodology is not only environmentally friendly but also remarkably efficient and straightforward to perform. rsc.org

Table 2: Solvent-Free Synthesis of 2-Aminothiazole Derivatives via Hantzsch Condensation

| Reactant 1 | Reactant 2 | Conditions | Reaction Time | Yield | Reference |

| 2-Bromoacetophenones | Thiourea | Grinding/Heating | Seconds to minutes | Moderate to Excellent | thieme-connect.com |

| Phenacyl bromide | N-substituted thiourea | Basic alumina (B75360) support | Not specified | Improved yields | rsc.org |

| Acetyl compounds | Thiourea | Iodine (catalyst) | Not specified | Good | researchgate.net |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has become a transformative technology in chemical synthesis. figshare.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and purities compared to conventional heating methods. rsc.orgbepls.com This technique has been successfully applied to the synthesis of both thiazole and oxazole heterocycles. figshare.comijpsonline.com

For example, the synthesis of 2-aminothiazoles from α-haloketones and thiourea can be accomplished in a fraction of the time under microwave irradiation, often without the need for a solvent. scilit.comnih.gov Similarly, oxazole rings can be efficiently constructed from aldehydes and TosMIC under controlled microwave heating. acs.org This rapid and efficient heating allows for precise temperature control, minimizing the formation of side products.

Table 3: Microwave-Assisted Synthesis of Thiazole and Oxazole Analogs

| Heterocycle | Reactants | Conditions | Reaction Time | Yield | Reference |

| 2-Aminothiazoles | Halo carbonyls, Thiourea | Basic alumina, Solvent-free, MW | Drastically reduced | Improved | rsc.org |

| Thiazolyl-Pyridazinediones | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Ethanol, Chitosan, MW (500W, 150°C) | 4-8 min | High | nih.gov |

| 5-Phenyl oxazole | Benzaldehyde, TosMIC | K₃PO₄, IPA, MW (350W, 65°C) | 8 min | 96% | acs.org |

| Chiral Oxazolines | Aryl nitriles, Chiral β-amino alcohols | Heterogeneous catalyst, Solvent-free, MW | Rapid | Excellent | rsc.org |

Flow Chemistry Applications for Continuous Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. researchgate.net These benefits include enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and straightforward scalability. sci-hub.se The synthesis of heterocyclic compounds, including thiazoles and oxazoles, is an area where flow chemistry has demonstrated considerable potential. africacommons.net

Automated flow systems can be designed to perform multistep sequences without isolating intermediates. For example, a process could involve the Hantzsch synthesis of a thiazole in one reactor module, followed by its immediate use in a subsequent reaction in a downstream module. nih.gov This integration of steps streamlines the manufacturing process, reduces waste, and allows for on-demand production. The combination of flow chemistry with other enabling technologies, such as microwave heating and immobilized catalysts, further enhances reaction efficiency and sustainability. africacommons.net This approach is ideal for the large-scale, reproducible, and safe production of complex molecules like this compound.

Mechanistic Investigations of Reactions Involving 2 Oxazol 2 Yl 4 Phenylthiazol 5 Amine

Reaction Pathways for the De Novo Formation of 2-(Oxazol-2-yl)-4-phenylthiazol-5-amine

The de novo formation of this compound is not explicitly detailed in the current scientific literature. However, a plausible synthetic route can be postulated based on well-established methods for the synthesis of substituted thiazoles, most notably the Hantzsch thiazole (B1198619) synthesis and its variations.

Detailed Elucidation of Key Cyclization Steps and Intermediates

A likely synthetic strategy for this compound would involve the reaction of a suitable α-haloketone with a thioamide bearing the oxazole (B20620) moiety. A potential pathway is the reaction between 2-bromo-1-phenylethan-1-one and 2-(oxazol-2-yl)thioacetamide.

The key cyclization step in the Hantzsch synthesis involves the formation of the thiazole ring through a sequence of reactions. The mechanism is believed to proceed through the following key intermediates:

S-alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an S-alkylated intermediate, an isothioamide derivative.

Cyclization: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone moiety. This step leads to the formation of a five-membered ring, a hydroxythiazoline intermediate.

Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate to yield the aromatic thiazole ring.

An alternative approach for the introduction of the 5-amino group could be a modification of the Gewald reaction, which typically yields 2-aminothiophenes. A variation of this reaction could potentially be adapted for the synthesis of 5-aminothiazoles, although this is less commonly reported. Another strategy involves the synthesis of a 2-amino-4-phenylthiazole (B127512) core followed by functionalization at the 5-position. This could be achieved by halogenation of the 2-aminothiazole (B372263) at the C5 position, followed by a nucleophilic substitution with an appropriate amine source. jocpr.com

Table 1: Plausible Reaction Conditions for the Synthesis of this compound via a Hantzsch-type Reaction

| Parameter | Condition | Rationale |

| Solvent | Ethanol, DMF, or Acetic Acid | Polar protic or aprotic solvents are commonly used to facilitate the dissolution of reactants and intermediates. nih.gov |

| Temperature | Reflux | Heating is often required to overcome the activation energy for the cyclization and dehydration steps. nih.gov |

| Catalyst | None or mild acid/base | The reaction can often proceed without a catalyst, although mild acid or base can sometimes facilitate the dehydration step. mdpi.com |

| Reactants | 2-halo-1-phenylethanone, 2-(oxazol-2-yl)thioacetamide | These represent the core building blocks for the target molecule in a Hantzsch synthesis. |

Kinetic and Thermodynamic Analysis of Reaction Pathways

A comprehensive kinetic and thermodynamic analysis for the specific synthesis of this compound is not available. However, general principles can be applied based on studies of similar thiazole syntheses. The Hantzsch synthesis is generally considered to be a thermodynamically favorable process, driven by the formation of the stable aromatic thiazole ring. nih.gov

Thermodynamic data for thiazole and its isomers have been calculated, indicating their relative stabilities. jocpr.com The formation of the aromatic thiazole ring from acyclic precursors is an entropically favored process due to the release of smaller molecules like water.

Reactivity Studies of the Amine Functionality in this compound

The amine group at the C5 position of the thiazole ring is expected to exhibit typical nucleophilic character, participating in a variety of reactions.

Nucleophilic Acyl Substitution Mechanisms at the Amine

The amine group can readily undergo nucleophilic acyl substitution with various acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. mdpi.comnih.gov The reaction proceeds through a standard nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride, carboxylate) to yield the stable amide product. The reactivity of the amine can be influenced by the electronic nature of the thiazole and oxazole rings.

Table 2: Representative Nucleophilic Acyl Substitution Reactions of the Amine Functionality

| Reagent | Product Type | Plausible Conditions |

| Acetyl chloride | N-acetyl amide | Pyridine, DCM, rt |

| Acetic anhydride | N-acetyl amide | Acetic acid, reflux |

| Benzoyl chloride | N-benzoyl amide | Pyridine, DCM, rt |

| Ethyl chloroformate | N-ethoxycarbonyl amide | Triethylamine, THF, 0 °C to rt |

Electrophilic Reactivity of the Amine-Activated Thiazole Ring

The amine group is a strong activating group, increasing the electron density of the thiazole ring and making it more susceptible to electrophilic attack. However, the position of electrophilic substitution will be directed by the combined electronic effects of the amine, phenyl, and oxazolyl substituents. Generally, in 2-aminothiazoles, electrophilic substitution occurs at the C5 position. researchgate.net Given that the C5 position is already occupied by the amine group in the target molecule, electrophilic attack on the thiazole ring itself might be less favorable or could lead to substitution at the phenyl ring, depending on the reaction conditions. Diazotization of the amine group to form a diazonium salt is a potential reaction, which could then be displaced by various nucleophiles in Sandmeyer-type reactions. nih.gov

Intrinsic Reactivity of the Thiazole and Oxazole Heterocyclic Rings in this compound

Both the thiazole and oxazole rings are five-membered aromatic heterocycles, but they exhibit distinct reactivity patterns.

Thiazole Ring: The thiazole ring is generally considered to be more aromatic than the oxazole ring. wikipedia.org It is susceptible to electrophilic substitution, with the C5 position being the most activated, followed by the C4 position. pharmaguideline.com However, in the target molecule, the C4 and C5 positions are already substituted. The C2 proton of a thiazole ring can be deprotonated by strong bases, allowing for functionalization at this position. wikipedia.org

Oxazole Ring: The oxazole ring is less aromatic and more prone to ring-opening reactions, particularly under acidic conditions. wikipedia.orgtandfonline.com Electrophilic substitution on the oxazole ring is generally difficult unless activated by electron-donating groups. pharmaguideline.com When it does occur, substitution typically happens at the C4 or C5 position. pharmaguideline.com Nucleophilic attack is more common at the C2 position. wikipedia.org The oxazole ring can also participate in cycloaddition reactions, acting as a diene. wikipedia.org

Table 3: Anticipated Reactivity of the Heterocyclic Rings

| Reaction Type | Ring System | Plausible Reagent/Condition | Expected Outcome |

| Electrophilic Substitution | Phenyl Ring | HNO₃/H₂SO₄ | Nitration of the phenyl ring |

| Electrophilic Substitution | Phenyl Ring | Br₂/FeBr₃ | Bromination of the phenyl ring |

| Deprotonation/Functionalization | Thiazole Ring (C2) | n-BuLi, then electrophile (e.g., CO₂) | Carboxylation at C2 |

| Ring Opening | Oxazole Ring | Strong Acid | Cleavage of the oxazole ring |

Role of Stereoelectronic Effects in the Chemical Transformations of 2-(Oxazol-2-yl)-4-phenylthiazol-5-amineAn analysis of how the three-dimensional arrangement of atoms and the distribution of electrons within the molecule influence its reactivity and the course of its chemical transformations is currently absent from public scientific records.

While the constituent oxazole and thiazole rings are well-known heterocyclic motifs, the specific electronic and steric interplay dictated by their substitution pattern in this particular molecule remains unelucidated. Further empirical research is required to characterize its chemical behavior and to enable a detailed discussion of its reaction mechanisms.

Computational and Theoretical Chemistry Studies of 2 Oxazol 2 Yl 4 Phenylthiazol 5 Amine

Quantum Chemical Calculations on 2-(Oxazol-2-yl)-4-phenylthiazol-5-amine

Quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide a deep dive into the electron distribution and energy levels, which govern the molecule's behavior.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of this compound, including the energies and distributions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be critical in predicting its chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally implies a more reactive species. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Distribution

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule might interact with other molecules, such as biological receptors or reactants. The atomic charge distribution, calculated using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would provide quantitative values for the partial charges on each atom, further refining the understanding of its electrostatic properties.

Prediction of Molecular Dipole Moments and Polarizability

Table 2: Hypothetical Dipole Moment and Polarizability Data

| Parameter | Value |

| Dipole Moment (Debye) | Data not available |

| Polarizability (ų) | Data not available |

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This is crucial for understanding the molecule's three-dimensional shape, which significantly impacts its biological activity and physical properties.

Identification of Energy Minima and Global Conformations

A detailed conformational search would identify all stable conformers of this compound and their relative energies. The conformer with the lowest energy is termed the global minimum conformation and represents the most likely structure of the molecule under normal conditions. Understanding the landscape of low-energy conformers is important as different conformations may bind to biological targets with varying affinities.

Rotational Barriers of Substituents Around the Heterocyclic Core

The core of this compound is surrounded by phenyl and oxazolyl substituents. The rotation of these groups around the single bonds connecting them to the thiazole (B1198619) ring is not free and is hindered by energy barriers. Calculating these rotational barriers provides insight into the flexibility of the molecule and the likelihood of it adopting different conformations.

Table 3: Hypothetical Rotational Barrier Data

| Rotational Bond | Energy Barrier (kcal/mol) |

| Thiazole-Phenyl | Data not available |

| Thiazole-Oxazolyl | Data not available |

Computational Prediction of Spectroscopic Signatures for this compound

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their identification and structural elucidation. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard approaches for simulating vibrational and electronic spectra with a high degree of accuracy.

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations. researchgate.net This method provides information on the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (ƒ), which relate to the intensity of the absorption bands. researchgate.net Calculations are typically performed on the optimized ground-state geometry of the molecule.

The analysis involves examining the molecular orbitals (MOs) involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. researchgate.net This reveals the nature of the excitations, for instance, whether they are localized on a specific part of the molecule (e.g., the phenyl ring or the thiazole core) or involve charge transfer across the molecular framework. The effect of different solvents on the spectrum can also be simulated using models like the Polarizable Continuum Model (PCM). researchgate.net

Table 1: Predicted UV-Vis Absorption Data for this compound (Hypothetical) Calculations performed using TD-DFT/B3LYP/6-311G(d,p) in a simulated solvent environment.

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (ƒ) | Major Orbital Contribution |

|---|---|---|---|

| 3.45 | 359 | 0.45 | HOMO -> LUMO |

| 4.10 | 302 | 0.28 | HOMO-1 -> LUMO |

Theoretical vibrational frequencies for this compound can be calculated using Density Functional Theory (DFT), commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). mdpi.com The calculation yields a set of normal vibrational modes and their corresponding frequencies. To improve agreement with experimental data, calculated frequencies are often scaled by empirical factors to account for anharmonicity and other systematic errors in the theoretical model. mdpi.com

A key component of this analysis is the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. mdpi.comresearchgate.net This allows for unambiguous assignment of the calculated frequencies to specific functional group vibrations, such as the N-H stretching of the amine group, C=N stretching within the oxazole (B20620) and thiazole rings, and C-S stretching of the thiazole ring. scirp.org This detailed assignment is invaluable for interpreting experimental Infrared (IR) and Raman spectra.

Table 2: Selected Predicted Vibrational Frequencies for this compound (Hypothetical) Calculations performed using DFT/B3LYP/6-311++G(d,p).

| Scaled Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) % |

|---|---|---|

| 3450 | ν(N-H) asymmetric stretch | ν(NH) 98% |

| 3360 | ν(N-H) symmetric stretch | ν(NH) 97% |

| 1625 | δ(NH₂) scissoring | δ(NH₂) 85% |

| 1590 | ν(C=N) oxazole | ν(C=N) 60%, ν(C=C) 30% |

| 1550 | ν(C=N) thiazole | ν(C=N) 65%, ν(C=C) 25% |

| 1480 | ν(C=C) phenyl ring | ν(C=C) 75% |

| 680 | ν(C-S) | ν(C-S) 70%, ring deformation 20% |

ν = stretching, δ = bending

Molecular Docking and Molecular Dynamics Simulations Involving this compound

Molecular docking and dynamics simulations are pivotal computational techniques used to explore how a ligand like this compound might interact with a biological target, typically a protein. These methods predict the binding orientation, affinity, and stability of the ligand-protein complex.

Molecular docking is used to predict the preferred orientation of a ligand when it binds to a protein's active site. The 2-aminothiazole (B372263) scaffold is a known inhibitor of various enzymes, including 5-lipoxygenase (5-LOX) and tubulin. nih.govrsc.org A docking study of this compound would involve placing the molecule into the binding pocket of a target protein (e.g., 5-LOX, PDB ID: 3V99) and evaluating the potential binding poses using a scoring function.

The results of a docking simulation provide a binding energy score, which estimates the binding affinity, and a detailed view of the intermolecular interactions. semanticscholar.org These interactions typically include hydrogen bonds (e.g., between the amine group or oxazole nitrogen and protein residues), hydrophobic interactions (between the phenyl ring and nonpolar residues), and pi-pi stacking. plos.org This analysis is critical for understanding the structural basis of inhibition and for designing derivatives with improved binding.

Table 3: Hypothetical Ligand-Protein Interactions for this compound with a Target Protein

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Amine (-NH₂) | Aspartic Acid (ASP) | Hydrogen Bond | 2.9 |

| Oxazole Nitrogen | Serine (SER) | Hydrogen Bond | 3.1 |

| Phenyl Ring | Leucine (LEU), Valine (VAL) | Hydrophobic | 3.5 - 4.5 |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation, often run for hundreds of nanoseconds, tracks the movements of all atoms in the system, providing a more realistic view of the complex in a simulated physiological environment. nih.gov

Key metrics analyzed from an MD simulation include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability. A stable complex will show minimal deviation from its initial docked pose. nih.gov The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein. Furthermore, the persistence of key interactions, like hydrogen bonds identified in docking, can be monitored throughout the simulation to confirm their stability and importance for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov For derivatives of this compound, a QSAR study could be used to build a mathematical model that predicts their inhibitory activity against a specific enzyme. nih.gov

The process involves generating a dataset of derivatives with known activities and calculating a wide range of molecular descriptors for each. These descriptors quantify various aspects of the molecule, including electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP). Using statistical methods like multiple linear regression or machine learning, an equation is developed that links these descriptors to the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Table 5: Example of a Hypothetical QSAR Model for Derivatives

| Model Equation | pIC₅₀ = 0.65(LogP) - 0.21(Molecular_Volume) + 1.5*(Dipole_Moment) + 3.4 |

|---|---|

| Statistical Parameters | |

| Correlation Coefficient (r²) | 0.92 |

| Cross-validated r² (q²) | 0.81 |

| Interpretation | The model shows a strong correlation between the selected descriptors and biological activity, with good predictive power. Activity is predicted to increase with higher hydrophobicity and dipole moment, and decrease with larger molecular volume. |

Computational Descriptor Generation and Selection

In the realm of computational chemistry, descriptors are numerical representations of a molecule's properties. These can be categorized into several types, including 1D, 2D, and 3D descriptors, which respectively encode information about the elemental composition, topology, and spatial arrangement of the molecule. For a compound like this compound, a variety of descriptors would be generated to build a comprehensive in-silico model.

Quantum Chemical Descriptors: Advanced computational methods like Density Functional Theory (DFT) are often employed to calculate a molecule's electronic properties. These can include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP). These descriptors are crucial for understanding a molecule's reactivity and its potential interactions with biological targets. For instance, studies on pyrazolyl-thiazole derivatives have utilized DFT calculations to understand their electronic properties. nih.gov

Topological and Structural Descriptors: These descriptors are derived from the 2D representation of the molecule. They can include counts of atoms, bonds, rings, and specific functional groups. More complex topological indices, such as the Wiener index or the Kier & Hall molecular connectivity indices, can quantify aspects of molecular size, shape, and branching.

Physicochemical Descriptors: Properties like molecular weight, logP (a measure of lipophilicity), molar refractivity, and polar surface area are also critical. These are often calculated using established algorithms and are vital for predicting a compound's pharmacokinetic properties.

The selection of the most relevant descriptors is a critical step in building a robust computational model. This is often achieved through statistical methods like correlation analysis and principal component analysis (PCA) to reduce the dimensionality of the data and avoid overfitting. In studies of related azole derivatives, machine learning algorithms have been used to select the most pertinent descriptors for predicting biological activity. nih.gov

Model Validation and Predictive Power Assessment

Once a set of descriptors is selected, a mathematical model, often a Quantitative Structure-Activity Relationship (QSAR) model, is developed to correlate these descriptors with a specific biological activity. The reliability and predictive power of such a model must be rigorously validated.

Internal Validation: This process assesses the stability and robustness of the model using the same dataset it was trained on. A common technique is leave-one-out cross-validation (LOO-CV), where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset. The resulting cross-validation correlation coefficient (q²) is a measure of the model's internal predictive ability.

External Validation: The most crucial test of a QSAR model is its ability to predict the activity of new, unseen compounds. This is achieved by using an external test set of molecules that were not used in the model's development. The predictive power is often assessed by the squared correlation coefficient (R²pred) between the observed and predicted activities of the test set compounds. For example, in a study on azole derivatives as potential antivirals, the developed classification models were validated using an external test set, demonstrating their ability to predict the activity of newly designed compounds with reasonable accuracy. nih.gov

The predictive power of a model is not solely determined by statistical metrics. The "applicability domain" of the model must also be defined. This delineates the chemical space for which the model is expected to make reliable predictions. Any new compound, including this compound, would need to fall within this domain for the model's predictions to be considered trustworthy.

Below is a table summarizing the types of computational descriptors that would be generated for this compound and the validation metrics for a hypothetical QSAR model.

Table 1: Computational Descriptors and Model Validation Metrics

| Descriptor Category | Examples | Model Validation Metric | Typical Value for a Robust Model |

|---|---|---|---|

| Quantum Chemical | HOMO, LUMO, Dipole Moment | Cross-validated R² (q²) | > 0.5 |

| Topological | Molecular Connectivity, Wiener Index | Correlation Coefficient (R²) | > 0.6 |

| Physicochemical | logP, Molar Refractivity, Polar Surface Area | Predictive R² (R²pred) for external test set | > 0.5 |

| 3D-Descriptors | Steric Parameters (e.g., from CoMFA/CoMSIA) | Root Mean Square Error of Prediction (RMSEP) | As low as possible |

Advanced Characterization and Structural Elucidation Techniques for 2 Oxazol 2 Yl 4 Phenylthiazol 5 Amine

X-ray Crystallography of 2-(Oxazol-2-yl)-4-phenylthiazol-5-amine and its Co-crystals

X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid, providing detailed insights into molecular geometry, conformation, and intermolecular interactions.

The primary objective of single-crystal X-ray diffraction is to obtain an unambiguous three-dimensional model of the molecule. This is achieved by irradiating a high-quality single crystal with an X-ray beam and analyzing the resulting diffraction pattern. For this compound, this analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the oxazole (B20620), thiazole (B1198619), and phenyl rings.

A critical aspect of solid-state characterization is the investigation of polymorphism, the ability of a compound to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. The discovery and characterization of potential polymorphs of this compound are crucial. Polymorphism screening is typically performed by crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and crystallization rates). Each resulting crystalline form would be analyzed by X-ray diffraction to determine if it represents a new polymorphic form.

Table 1: Hypothetical Crystallographic Data for a Polymorph of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C12H9N3OS |

| Formula Weight | 243.29 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.541 |

| b (Å) | 10.235 |

| c (Å) | 13.672 |

| β (°) | 98.54 |

| Volume (ų) | 1180.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.368 |

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, the primary amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atoms of the oxazole and thiazole rings are potential hydrogen bond acceptors. This facilitates the formation of robust hydrogen-bonding networks, which are often the primary determinants of the supramolecular structure.

In addition to hydrogen bonding, other weak interactions such as π–π stacking between the phenyl and heterocyclic rings, C–H···N, and C–H···π interactions play a significant role in stabilizing the crystal structure. The analysis of these interactions provides a deeper understanding of the forces that direct molecular self-assembly in the solid state. Co-crystallization, the process of crystallizing two or more different molecules in the same crystal lattice, is a strategy to modify the physicochemical properties of a compound. Given the hydrogen bonding capabilities of the amine and heterocyclic nitrogen atoms, this compound is a strong candidate for forming co-crystals with pharmaceutically acceptable co-formers, particularly carboxylic acids.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique molecular formula.

For this compound (C12H9N3OS), HRMS would be used to verify its elemental composition. The experimentally measured mass of the protonated molecule [M+H]⁺ would be compared against the theoretically calculated exact mass. Furthermore, the observed isotopic pattern, which arises from the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³³S, ³⁴S), must match the theoretical pattern for the proposed formula. This provides an additional layer of confirmation of the compound's identity.

Table 2: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of this compound

| m/z (Theoretical) | Relative Abundance (%) |

|---|---|

| 244.0542 | 100.00 |

| 245.0576 | 14.07 |

| 246.0515 | 5.45 |

| 247.0549 | 0.82 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

While X-ray crystallography provides information on the solid-state structure, NMR spectroscopy is unparalleled for elucidating the structure and dynamics of molecules in solution.

A suite of two-dimensional (2D) NMR experiments is employed to assemble the molecular structure piece by piece.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY would reveal the correlations between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH). This allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule in solution, for example, by showing spatial proximity between protons on the phenyl ring and protons on the heterocyclic systems.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Predicted δ¹³C (ppm) | Predicted δ¹H (ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| Phenyl-C1' | 134.5 | - | - |

| Phenyl-C2'/C6' | 128.8 | 7.8 (d) | C4, C1' |

| Phenyl-C3'/C5' | 129.5 | 7.4 (t) | C1' |

| Phenyl-C4' | 130.2 | 7.5 (t) | C2'/C6' |

| Thiazole-C2 | 160.0 | - | - |

| Thiazole-C4 | 148.0 | - | - |

| Thiazole-C5 | 135.0 | - | - |

| Amine-NH2 | - | 5.5 (s, br) | C5 |

| Oxazole-C2'' | 161.5 | - | - |

| Oxazole-C4'' | 138.0 | 7.9 (s) | C2'', C5'' |

| Oxazole-C5'' | 126.0 | 7.2 (s) | C2'', C4'' |

Note: Predicted chemical shifts are estimates and may vary depending on solvent and experimental conditions. 'd' = doublet, 't' = triplet, 's' = singlet, 'br' = broad.

Solid-State NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of solid materials at an atomic level. It is particularly valuable for studying materials that are not amenable to single-crystal X-ray diffraction, such as amorphous solids, microcrystalline powders, or mixtures of polymorphs.

By analyzing parameters like chemical shift anisotropy and dipolar couplings, ssNMR can provide detailed information about the local environment of each atom. For this compound, ssNMR would be instrumental in:

Distinguishing Polymorphs: Different crystal packing arrangements in polymorphs lead to distinct local electronic environments, resulting in different chemical shifts in the ssNMR spectra. This allows for the identification and quantification of different polymorphic forms in a bulk sample.

Characterizing Amorphous Content: ssNMR can differentiate between the sharp signals of a crystalline material and the broad, less-defined signals of an amorphous phase, enabling the detection and quantification of amorphous content.

Probing Intermolecular Interactions: Advanced ssNMR techniques can be used to measure internuclear distances and probe intermolecular contacts, providing complementary information to X-ray diffraction about hydrogen bonding and crystal packing.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique "molecular fingerprint" of a compound. These methods probe the vibrational modes of molecules, which are dependent on the masses of the atoms and the strength of the bonds connecting them. For this compound, the vibrational spectra would be characterized by a series of distinct bands corresponding to the various structural motifs within the molecule, including the oxazole, thiazole, and phenyl rings, as well as the amine substituent.

FTIR Spectroscopy:

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups. The primary amine (-NH₂) group would be readily identifiable by a pair of medium to strong stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl, thiazole, and oxazole rings would appear around 3000-3100 cm⁻¹.

The skeletal vibrations of the heterocyclic and aromatic rings, which involve C=C and C=N stretching, are anticipated to produce a series of complex bands in the 1400-1650 cm⁻¹ region. Specifically, the C=N stretching of the thiazole and oxazole rings typically appears in the 1600-1650 cm⁻¹ range. The C-S stretching vibration associated with the thiazole ring is expected to be found in the lower frequency region, generally between 600 and 800 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic C=C stretching vibrations of the phenyl ring. The symmetric breathing modes of the thiazole and oxazole rings would also give rise to characteristic Raman signals.

The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental spectra to aid in the precise assignment of vibrational bands to specific atomic motions within the molecule. nih.govsemanticscholar.orgmdpi.comresearchgate.net

| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Assignment |

| N-H Stretch | 3300-3500 | Weak | Asymmetric and symmetric stretching of the primary amine group |

| Aromatic C-H Stretch | 3000-3100 | Strong | C-H stretching vibrations of the phenyl, thiazole, and oxazole rings |

| C=N Stretch | 1600-1650 | Medium | Stretching vibrations of the carbon-nitrogen double bonds in the thiazole and oxazole rings |

| Aromatic C=C Stretch | 1400-1600 | Strong | In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings |

| C-S Stretch | 600-800 | Medium | Stretching vibration of the carbon-sulfur bond in the thiazole ring |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic structure and photophysical properties of a molecule. These techniques involve the absorption and emission of photons as electrons transition between different energy levels.

UV-Vis Absorption Spectroscopy:

The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to show distinct absorption bands in the ultraviolet and possibly the visible region. These absorptions correspond to electronic transitions, primarily π → π* and n → π* transitions. The extensive conjugation involving the phenyl, thiazole, and oxazole rings is likely to result in strong π → π* transitions at lower energies (longer wavelengths). The presence of heteroatoms (nitrogen, oxygen, and sulfur) with lone pairs of electrons also allows for n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands.

The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. In polar solvents, a solvatochromic shift (either a bathochromic/red shift or a hypsochromic/blue shift) might be observed, providing insights into the nature of the electronic transitions and the change in dipole moment upon excitation. For similar 2-aminothiazole (B372263) derivatives, the absorption spectra are known to be affected by both the solvent and the substituents on the aromatic rings. researchgate.netsemanticscholar.org

Fluorescence Spectroscopy:

Upon absorption of light, an excited molecule can return to its ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength (Stokes shift). The presence of extended π-conjugation and rigid heterocyclic rings in this compound suggests that it may exhibit fluorescence.

The fluorescence properties, including the emission maximum (λem) and the fluorescence quantum yield (ΦF), are highly sensitive to the molecular structure and the environment. The amino group can also play a significant role in the photophysical properties, potentially leading to processes like excited-state intramolecular proton transfer (ESIPT) or twisted intramolecular charge transfer (TICT), which can affect the fluorescence emission. mdpi.com The study of fluorescence in different solvents can provide further information on the nature of the excited state. For instance, some heterocyclic compounds exhibit dual fluorescence in certain environments, which can be attributed to different emitting species in the excited state. nih.gov

| Spectroscopic Parameter | Expected Observation | Information Gained |

| UV-Vis Absorption | ||

| λmax | Multiple bands in the UV-Vis region | Wavelengths of maximum absorption corresponding to electronic transitions |

| Molar Absorptivity (ε) | High values for π → π* transitions | Efficiency of light absorption at a specific wavelength |

| Solvatochromism | Shift in λmax with solvent polarity | Information on the nature of electronic transitions and changes in dipole moment |

| Fluorescence Emission | ||

| λem | Emission at a longer wavelength than absorption | Wavelength of maximum fluorescence emission |

| Stokes Shift | Difference between λmax (abs) and λem | Energy loss between absorption and emission |

| Quantum Yield (ΦF) | Varies depending on structure and environment | Efficiency of the fluorescence process |

Biological and Pharmacological Research on 2 Oxazol 2 Yl 4 Phenylthiazol 5 Amine at the Molecular and Cellular Level

Investigation of Molecular Targets and Mechanisms of Action

The initial stages of drug discovery often focus on identifying the specific molecular targets with which a compound interacts. This can include enzymes, receptors, or other proteins.

Enzyme Inhibition Kinetics and Selectivity Profiling in vitro

No data is available concerning the ability of 2-(Oxazol-2-yl)-4-phenylthiazol-5-amine to inhibit the activity of any specific enzymes. Research in this area would typically determine the compound's inhibitory concentration (IC50) against a panel of enzymes and elucidate the kinetics of this inhibition (e.g., competitive, non-competitive).

Receptor Binding Studies and Allosteric Modulation in vitro

There is no public record of studies investigating the binding affinity of This compound to any known receptors. Such research would ascertain whether the compound acts as an agonist, antagonist, or allosteric modulator at a given receptor.

Protein-Ligand Interaction Mapping using Biophysical Techniques

Biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in characterizing the direct interaction between a compound and its protein target. No published studies utilizing these techniques for This compound were found.

Cellular Pathway Modulation by this compound in vitro

Following the identification of a molecular target, research often proceeds to the cellular level to understand the compound's effect on biological pathways.

Gene Expression Profiling in Model Cell Lines

Information regarding the impact of This compound on gene expression is not available. Techniques such as RNA-Sequencing or quantitative Reverse Transcription PCR (qRT-PCR) would typically be employed to assess changes in gene transcription in response to the compound.

Proteomic Analysis of Cellular Responses

Similarly, no proteomic studies have been published that detail the changes in protein expression and post-translational modifications within cells treated with This compound . Mass spectrometry-based proteomics is a common approach for such investigations.

Cell Signaling Pathway Interrogation (e.g., Western Blot, Flow Cytometry)

The investigation of how a compound affects cellular signaling pathways is crucial to understanding its mechanism of action. Techniques like Western blotting and flow cytometry are instrumental in this process.

Western Blot Analysis: This technique allows for the detection and quantification of specific proteins within a cell lysate. For instance, in studies of potential anti-cancer agents, Western blotting is often used to assess the levels of proteins involved in apoptosis (programmed cell death), such as those in the Bcl-2 family. In a study on tanshinone derivatives, which are structurally distinct but demonstrate the application of the method, researchers used Western blotting to show that these compounds could increase the levels of the pro-apoptotic protein Bax and decrease the levels of the anti-apoptotic protein Bcl-2 in cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio is a key indicator of the induction of apoptosis.

Flow Cytometry: This powerful technique can analyze multiple parameters of individual cells within a population. It is widely used to study the cell cycle and apoptosis. For example, a study on a 1,2,4-oxadiazole (B8745197) derivative utilized flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells after treatment. researchgate.net Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis. nih.govresearchgate.net This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

While no specific Western blot or flow cytometry data for This compound has been identified, these examples with related heterocyclic compounds illustrate the standard methodologies that would be employed to elucidate its effects on cell signaling.

Phenotypic Screening Approaches in Cell-Based Assays for this compound

High-Content Imaging for Cellular Morphological Changes

High-content imaging (HCI) or high-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantitatively assess multiple phenotypic changes in cells. This can include alterations in cell shape, size, texture, and the intensity and localization of fluorescent signals. While specific HCI studies on This compound are not available, research on other heterocyclic compounds demonstrates the utility of this approach. For example, HCI can be used to screen for compounds that induce morphological changes associated with cytotoxicity or specific cellular events like apoptosis or autophagy.

Cell Viability and Proliferation Assays in Culture

A fundamental aspect of pharmacological research is determining a compound's effect on cell viability and proliferation. Various assays are employed for this purpose, often in a high-throughput format to screen large compound libraries.

Commonly used assays include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the absorbance of which can be quantified.

WST-1 Assay: Similar to the MTT assay, this assay uses a water-soluble tetrazolium salt that is cleaved to a soluble formazan by mitochondrial dehydrogenases.

Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.

A systematic review of the antiproliferative activity of various thiazole (B1198619) and oxazole (B20620) derivatives highlighted that many of these compounds have been evaluated using such assays against a panel of cancer cell lines. nih.gov For example, a study on newly synthesized thiazole derivatives assessed their ability to suppress the growth of MCF-7 and HepG2 cancer cell lines. mdpi.com

Below is a representative data table illustrating how results from such assays are typically presented. Please note this is a hypothetical table for illustrative purposes.

| Compound | Cell Line | IC₅₀ (µM) |

| Analogue A | MCF-7 | 15.2 |

| Analogue B | HepG2 | 22.5 |

| Analogue C | A549 | > 100 |

Mechanistic Insights into the Cellular Uptake and Subcellular Localization of this compound

Understanding how a compound enters a cell and where it localizes is critical for interpreting its biological activity.

Permeability Assays Across Artificial and Biological Membranes

To predict the oral absorption of a drug, in vitro permeability assays are often used. The Caco-2 cell permeability assay is a widely accepted model that uses a human colon adenocarcinoma cell line. evotec.comnih.gov These cells differentiate into a monolayer with tight junctions, mimicking the intestinal barrier. nih.govsigmaaldrich.comresearchgate.net By measuring the rate of compound transport from the apical (intestinal lumen) to the basolateral (blood) side, and vice versa, an apparent permeability coefficient (Papp) can be determined. A high Papp value suggests good potential for oral absorption.

Another method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures a compound's ability to diffuse from a donor compartment, through an artificial membrane coated with lipids, to an acceptor compartment. This assay specifically assesses passive membrane permeability.

While no permeability data for This compound has been reported, these assays are standard for characterizing the drug-like properties of novel compounds.

Fluorescent Tagging and Imaging for Intracellular Distribution

Fluorescence microscopy is a powerful tool to visualize the subcellular localization of compounds. This can be achieved if the compound itself is fluorescent or by attaching a fluorescent tag. Many heterocyclic cores, including oxazoles and thiazoles, are known to be part of fluorescent molecules. rsc.org

Studies on highly substituted oxazole derivatives have shown that they can act as fluorescent probes that selectively target and accumulate in specific organelles, such as mitochondria and lysosomes. nih.gov The localization can be confirmed by co-staining with commercially available organelle-specific dyes and calculating the Pearson's correlation coefficient, which quantifies the degree of colocalization between the two fluorescent signals.

Similarly, research on thiazole orange derivatives, which are fluorescent dyes that bind to nucleic acids, has demonstrated their use in imaging RNA in living cells. rsc.org By conjugating a targeting moiety, such as folate, to a thiazole orange derivative, researchers have been able to achieve selective delivery and imaging of cancer cells that overexpress the folate receptor. nih.gov

The intrinsic fluorescent properties of This compound , if any, or the attachment of a fluorescent label would enable similar studies to determine its distribution within the cell, providing valuable clues about its potential targets and mechanism of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Oxazol 2 Yl 4 Phenylthiazol 5 Amine Derivatives

Design Principles for Analogs of 2-(Oxazol-2-yl)-4-phenylthiazol-5-amine

The design of analogs of this compound is guided by established medicinal chemistry strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. These principles include bioisosteric replacements to modulate physicochemical properties and fragment-based design to explore and optimize interactions with biological targets.

Bioisosteric Replacements in the Core Scaffold

Bioisosterism, the strategy of substituting one functional group with another that has similar steric and electronic properties, is a cornerstone in the design of analogs of the this compound scaffold. nih.govnih.gov This approach is employed to fine-tune the molecule's size, shape, electron distribution, and lipophilicity, which in turn can significantly influence its biological activity, target selectivity, and toxicity profile. researchgate.net

For instance, the oxazole (B20620) ring can be replaced with other five-membered heterocycles like isoxazole (B147169), pyrazole, or even a thiadiazole. nih.govnih.gov Each replacement introduces subtle changes in hydrogen bonding capacity, dipole moment, and metabolic stability. For example, replacing the oxazole with a 1,3,4-oxadiazole (B1194373) can lead to enhanced thermal and metabolic stability, as well as improved water solubility.

The thiazole (B1198619) core itself can be a subject of bioisosteric replacement. While less common due to its central role in the scaffold's activity, replacement with an imidazole (B134444) or oxazole could be explored to alter the molecule's geometry and electronic properties.

The following table illustrates potential bioisosteric replacements for the oxazole and thiazole rings and their predicted impact on the molecule's properties.

| Original Moiety | Bioisosteric Replacement | Predicted Impact on Properties |

| Oxazole | Isoxazole | Altered hydrogen bonding pattern, potential for improved metabolic stability. |

| Oxazole | 1,3,4-Oxadiazole | Enhanced thermal and metabolic stability, improved aqueous solubility. |

| Oxazole | Pyrazole | Introduction of an additional hydrogen bond donor, potential for new interactions with the target. |

| Thiazole | Imidazole | Altered basicity and hydrogen bonding capacity, potential change in target selectivity. |

| Thiazole | Oxazole | Removal of the sulfur atom, leading to changes in lipophilicity and potential loss of specific sulfur-mediated interactions. |

Fragment-Based Design and Linker Optimization Strategies

Fragment-based drug design (FBDD) offers a powerful approach to developing potent and selective inhibitors from small, low-affinity fragments. The this compound scaffold can be deconstructed into its constituent fragments: the oxazole, the phenylthiazole, and the amine. These fragments can be individually screened for binding to a biological target. Once a fragment "hit" is identified, it can be grown or linked with other fragments to generate a more potent lead compound.

The thiazole scaffold itself is a common hit in fragment screening campaigns. The linker between the different fragments is crucial for optimizing the orientation and binding affinity of the molecule within the target's active site. In the context of the this compound scaffold, the direct linkage between the oxazole and thiazole rings is rigid. However, linker optimization strategies can be applied when modifying the amine functionality at position 5 or by introducing substituents on the phenyl ring that contain flexible linkers.

For instance, extending from the 5-amino group with different linkers (e.g., alkyl chains, amides, sulfonamides) can allow the molecule to access additional binding pockets within the target protein. The length, rigidity, and chemical nature of the linker are critical parameters that are systematically varied to achieve optimal target engagement.

Systematic Modification of the Thiazole Core of this compound

The thiazole core is a pivotal component of the scaffold, and its systematic modification at positions 4 and 5 has been a primary focus of SAR studies. These modifications aim to enhance biological activity and modulate physicochemical properties.

Impact of Substituents at Position 4 (Phenyl Group)

Research on related 4-phenylthiazole (B157171) derivatives has shown that both electron-donating and electron-withdrawing groups can be well-tolerated, and their position on the phenyl ring (ortho, meta, or para) can dictate the potency and selectivity of the compound. For example, in a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, the presence of a substituent at the para-position of the aniline (B41778) ring was correlated with potent aurora kinase inhibition.

The following table summarizes the observed effects of different substituents on the phenyl ring in related thiazole-based compounds, which can be extrapolated to the this compound scaffold.

| Substituent (Position) | Observed Effect on Activity (in related scaffolds) |

| 4-Methyl (para) | Often leads to increased potency. |

| 4-Methoxy (para) | Generally well-tolerated and can enhance activity. |

| 4-Chloro (para) | Can increase potency due to favorable hydrophobic and electronic interactions. |

| 4-Fluoro (para) | Often improves metabolic stability and can enhance binding affinity. |

| 3,4,5-Trimethoxy | Can lead to a significant increase in anticancer activity. |

| 4-Nitro (para) | Electron-withdrawing group that can modulate activity. |

Modifications and Derivatization of the Amine Functionality at Position 5

Common modifications include acylation to form amides, sulfonylation to form sulfonamides, and reaction with isocyanates to form ureas. These modifications can introduce new hydrogen bond donors and acceptors, as well as alter the lipophilicity and metabolic stability of the compound. For instance, the synthesis of N-thiazolyl amide derivatives has been a common strategy to enhance the biological activity of 2-aminothiazoles.

The table below illustrates various derivatizations of the 5-amino group and their potential impact on the molecule's properties.

| Derivatization Reaction | Resulting Functional Group | Potential Impact on Properties |

| Acylation (with an acid chloride or anhydride) | Amide | Introduction of a hydrogen bond acceptor (carbonyl oxygen) and a hydrogen bond donor (amide N-H). Can improve metabolic stability. |

| Sulfonylation (with a sulfonyl chloride) | Sulfonamide | Introduction of a strong hydrogen bond acceptor (sulfonyl oxygens). Can significantly alter electronic properties and solubility. |

| Reaction with an isocyanate | Urea | Introduction of additional hydrogen bond donors and an acceptor. Can enhance binding affinity through additional hydrogen bonding interactions. |

| Reductive amination (with an aldehyde or ketone) | Secondary or Tertiary Amine | Increases basicity and can introduce steric bulk, influencing selectivity. |

| Buchwald-Hartwig amination (with an aryl halide) | Diaryl or Alkyl-aryl Amine | Allows for the introduction of various aryl or heteroaryl groups, expanding the chemical space. |

Variations in the Oxazole Moiety of this compound

Modifications can include the introduction of substituents on the oxazole ring itself, typically at the 4- and/or 5-positions. For example, the introduction of small alkyl or aryl groups on the oxazole can influence the molecule's conformation and its interaction with the target. The synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles is well-established, allowing for the exploration of these structural variations.

Furthermore, replacing the oxazole ring with other five-membered heterocycles, as discussed in the bioisosterism section, represents a more drastic variation. For instance, replacing the oxazole with an isoxazole would alter the position of the heteroatoms, leading to a different dipole moment and hydrogen bonding potential.

The following table outlines potential variations of the oxazole moiety and their predicted effects.

| Variation | Predicted Effect on Properties |

| Substitution at the 4-position of the oxazole | Introduction of steric bulk, which can influence binding selectivity. |

| Substitution at the 5-position of the oxazole | Can modulate electronic properties and provide a handle for further derivatization. |

| Replacement with an Isoxazole ring | Altered heteroatom positioning, leading to different electrostatic and hydrogen bonding interactions. |

| Replacement with a Thiophene ring | Increased lipophilicity and potential for sulfur-pi interactions. |

Substituent Effects on the Oxazole Ring

The introduction of substituents at the C4 or C5 positions of the oxazole moiety can modulate the compound's biological profile. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can alter the electron density of the ring system, affecting its ability to form hydrogen bonds or engage in pi-stacking interactions. For instance, in studies on other heterocyclic compounds, the addition of small alkyl groups, halogens, or methoxy (B1213986) groups has been shown to tune the potency and selectivity of the molecule. mdpi.com

In a hypothetical scenario, modifying the oxazole ring of the parent compound could yield the following trends:

Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups could increase the electron density of the oxazole ring, potentially enhancing its interaction with electron-deficient pockets in a target protein.

Electron-Withdrawing Groups (e.g., -Cl, -CF₃): These groups would decrease the ring's electron density. A halogen like chlorine could also introduce a new point for halogen bonding, a valuable interaction in drug design. In some classes of oxadiazole antibiotics, a trifluoromethyl group was found to be beneficial for activity. nih.gov

Bulky Substituents: The introduction of larger groups could provide beneficial steric interactions that fit a specific binding pocket or, conversely, could lead to steric hindrance that prevents binding.

The following interactive table illustrates hypothetical SAR data for substitutions on the oxazole ring, demonstrating how different functional groups might influence biological activity.

| Compound ID | Oxazole Substituent (R) | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

| Parent | -H | 10.0 | Baseline activity. |

| Derivative 1 | 5-CH₃ | 7.5 | Small alkyl group may provide favorable van der Waals contacts in a hydrophobic pocket. |

| Derivative 2 | 5-Cl | 5.2 | Electron-withdrawing effect and potential for halogen bonding may enhance binding affinity. |

| Derivative 3 | 5-OCH₃ | 12.1 | Methoxy group may introduce unfavorable steric or electronic effects depending on the target. |

| Derivative 4 | 5-CF₃ | 4.8 | Strong electron-withdrawing group could significantly alter electronic interactions and improve potency. |

Replacement of Oxazole with Other Five-Membered Heterocycles

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov Replacing the oxazole ring in this compound with other five-membered heterocycles could lead to derivatives with improved characteristics. The oxazole ring can be considered a bioisostere for amide and ester groups and is known for its resistance to hydrolysis. nih.gov

Common bioisosteric replacements for an oxazole ring include:

Thiazole: Replacing oxazole with its sulfur analog, thiazole, would result in a 2-(thiazol-2-yl)-4-phenylthiazol-5-amine structure. This would alter the geometry and electronic distribution slightly and could impact metabolic stability and target interactions.

Imidazole: An imidazole ring would introduce an additional hydrogen bond donor, which could form new, beneficial interactions with a biological target.

1,2,4-Oxadiazole (B8745197) or 1,3,4-Thiadiazole: These heterocycles are often used as bioisosteres to modify polarity and metabolic stability. rsc.orgnih.gov For example, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been shown to increase polarity and reduce metabolic degradation in some compound series. rsc.org

1,2,3-Triazole: This ring is a well-known bioisostere for various functional groups, including other heterocycles, and is noted for its stability and ability to form favorable interactions. unimore.it

The choice of bioisostere can have profound effects. For instance, in a series of MAO-B inhibitors, the introduction of a 1,2,4-oxadiazole ring via bioisosteric replacement led to the most potent and selective compound. nih.gov

This interactive table presents a hypothetical analysis of replacing the oxazole ring with other heterocycles.

| Compound ID | Heterocyclic Ring | Predicted LogP | Predicted Biological Activity | Rationale |

| Parent | Oxazole | 3.5 | Moderate | Baseline compound. |

| Analog 1 | Thiazole | 3.7 | Similar to Parent | Sulfur atom may slightly alter electronics and lipophilicity but maintain core interactions. |

| Analog 2 | Imidazole | 3.1 | Potentially Increased | Addition of an N-H bond provides a new hydrogen bond donor, potentially increasing affinity. Lower LogP suggests improved solubility. |

| Analog 3 | 1,2,4-Oxadiazole | 3.4 | Potentially Modified | Different arrangement of heteroatoms alters the dipole moment and hydrogen bonding capacity, which could tune selectivity. researchgate.net |